1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one typically involves multiple steps. One common method starts with the synthesis of 2-amino-6-methylbenzaldehyde, which is then reacted with 4-amino-3-pyridinecarboxylic acid to form the desired product . The reaction conditions often include the use of concentrated sulfuric acid, which is added dropwise and stirred for an hour before filtering and drying the product under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include sulfuric acid, sodium carbonate, and morpholine. The reaction conditions often involve heating the mixture to 70-80°C and using solvents like dioxane and water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution reaction with morpholine results in the formation of morpholine-substituted derivatives .
Scientific Research Applications
1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Aminopyrimidine: A class of compounds that includes pyrimidine substituted by at least one amino group.
Indole Derivatives: Compounds that contain an indole moiety and are studied for their biological potential.
Imidazole Containing Compounds: Compounds that contain an imidazole ring and are known for their therapeutic potential.
Uniqueness
1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of structural features, including the pyrimidine, piperidine, and dihydropyridinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-methyl-4-[[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methyl]pyridin-2-one |
InChI |
InChI=1S/C18H25N5O/c1-14-10-19-18(20-11-14)22(3)16-5-4-7-23(13-16)12-15-6-8-21(2)17(24)9-15/h6,8-11,16H,4-5,7,12-13H2,1-3H3 |
InChI Key |
WZWUYZMCDRJUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC(=O)N(C=C3)C |
Origin of Product |
United States |
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